molecular formula C12H9ClO B1581555 2-Chlorodiphenyl ether CAS No. 2689-07-8

2-Chlorodiphenyl ether

Cat. No.: B1581555
CAS No.: 2689-07-8
M. Wt: 204.65 g/mol
InChI Key: IPBRZLMGGXHHMS-UHFFFAOYSA-N
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Description

2-Chlorodiphenyl ether (CAS 2689-07-8), also known as PCDE-1, is a chlorinated aromatic ether with the molecular formula C₁₂H₉ClO and a molecular weight of 204.65 g/mol . It is classified under polychlorinated diphenyl ethers (PCDEs), a group of environmental contaminants structurally analogous to polychlorinated biphenyls (PCBs). The compound exists as a pale yellow solid with reported melting points ranging from 24–26°C (industrial data) to 45°C (academic studies), reflecting differences in sample purity or measurement methods . Its boiling point is estimated at 216.5°C using the Le Bas method .

This compound is primarily a product of incomplete combustion or industrial chlorination processes.

Properties

IUPAC Name

1-chloro-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRZLMGGXHHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181397
Record name 2-Chlorodiphenyl ether
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-07-8
Record name 2-Chlorodiphenyl ether
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Record name 2-Chlorodiphenyl ether
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Record name 2-Chlorodiphenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Chemical Reactions Analysis

Types of Reactions: 2-Chlorodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding phenols.

    Reduction Reactions: It can be reduced to form diphenyl ether.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Phenol derivatives.

    Oxidation Reactions: Chlorophenols.

    Reduction Reactions: Diphenyl ether.

Scientific Research Applications

2-Chlorodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorodiphenyl ether involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chlorodiphenyl Ether

The position of chlorine substitution significantly influences physicochemical properties and reactivity:

Property 2-Chlorodiphenyl Ether 4-Chlorodiphenyl Ether
CAS Number 2689-07-8 7005-72-3
Melting Point 24–26°C (disputed: 45°C) Not explicitly reported
Boiling Point 216.5°C (calculated) Not reported
GC Elution Time 936 seconds 1008 seconds
Chlorination Reactivity Forms 2,4-dichloro derivatives Predominant product in diphenyl ether chlorination
  • Synthetic Pathways: Chlorination of diphenyl ether favors 4-Chlorodiphenyl ether as the major product (para substitution) under non-catalytic conditions, with a para/ortho ratio of 11:1 . Further chlorination of this compound yields dichloro derivatives like 2,4-dichlorodiphenyl ether, which exhibits distinct environmental partitioning .
  • Conformational Preferences : Both this compound and diphenyl ether adopt dihedral angles near 40° between aromatic rings, but steric hindrance from ortho-chlorine in the 2-isomer increases strain energy in certain conformers, impacting protein-ligand interactions in pharmacological contexts .

Higher Chlorinated Derivatives

Polychlorinated diphenyl ethers (PCDEs) with 2–8 chlorine atoms exhibit varying environmental persistence and toxicity:

Compound Chlorination Pattern Key Properties Environmental Impact
2,4-Dichlorodiphenyl Ether Di-chloro Higher log Kₒw (lipophilicity) Bioaccumulation in aquatic organisms
2,3,4,4',5,5'-Octachlorodiphenyl Ether Octa-chloro Extremely low water solubility Persistent organic pollutant (POP)
  • Henry’s Law Constants : this compound (PCDE-1) has a Henry’s constant of 0.12 Pa·m³/mol , whereas 3- and 4-Chloro isomers (PCDE-2, PCDE-3) exhibit values of 0.15 and 0.18 Pa·m³/mol , respectively, indicating increased volatility with para substitution .

Brominated Analogues: Brominated Diphenyl Ethers (BDEs)

While structurally distinct, brominated analogs like BDE-1 (mono-bromo) share similar environmental concerns:

Property This compound BDE-1 (Brominated Analog)
Molecular Weight 204.65 g/mol 249.11 g/mol
Environmental Fate Moderate persistence High persistence (POP)
Toxicity Limited data Endocrine disruption

BDEs generally exhibit higher binding affinity to biological receptors due to bromine’s larger atomic radius, but this compound’s smaller size may facilitate metabolic degradation .

Key Research Findings

Conformational Stability : OPLS/CM1A force field calculations reveal that this compound’s optimal dihedral angle (40 ± 4° ) minimizes steric clashes, but strained conformers (e.g., clamshell conformation) are 7.8 kcal/mol less stable than perpendicular orientations, affecting ligand-receptor binding .

Chlorination Dynamics: Non-catalytic chlorination of diphenyl ether produces 4-Chlorodiphenyl ether as the primary mono-chloro product (26.2 wt% at 33% conversion), whereas 2-Chloro derivatives form at lower yields (2.9 wt%) .

Environmental Partitioning: Higher chlorinated PCDEs (e.g., octa-chloro) partition preferentially into sediments due to their low Henry’s constants and high log Kₒw values (>7), while mono-chloro isomers (e.g., 2-Chloro) exhibit greater mobility in air and water .

Biological Activity

2-Chlorodiphenyl ether (C12H9ClO) is an organic compound that belongs to the diphenyl ether family, which is characterized by a chlorine atom substituted at the 2-position on one of the aromatic rings. This substitution imparts distinct biological activities and chemical properties, making it a subject of interest in various fields, including environmental science, pharmacology, and biochemistry.

  • Molecular Formula : C12H9ClO
  • Molecular Weight : 220.65 g/mol
  • Melting Point : 75-78 °C
  • Boiling Point : 311-314 °C

This compound is typically found as a colorless or yellowish crystalline solid. The presence of the chlorine atom enhances its reactivity, particularly in nucleophilic substitution and oxidation reactions, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular structures:

  • Enzyme Inhibition : Diphenyl ethers are known to target enzymes involved in key biological processes. For instance, they can inhibit mixed-function oxidases (MFOs), which are critical for drug metabolism and detoxification pathways in organisms .
  • Cell Membrane Interaction : This compound can affect the structure and function of cell membranes, potentially altering cellular permeability and signaling pathways.

Biochemical Pathways

This compound undergoes metabolic transformations that can lead to both detoxification and bioactivation:

  • Biodegradation : Studies have shown that diphenyl ethers can be degraded by certain microorganisms, leading to the production of phenolic intermediates such as catechol, which can further enter metabolic pathways .
  • Oxidation : The compound can be oxidized by white-rot fungi, indicating its potential role in bioremediation processes.

Case Study 1: Effects on Hepatic Mixed-Function Oxidase Activities

In a study examining the effects of chlorinated diphenyl ethers on hepatic MFO activities in rats and trout, it was found that while some chlorinated derivatives did not significantly alter MFO activities, others induced notable changes. Specifically, pretreatment with certain chlorinated diphenyl ethers increased hepatic cytochrome b5 content and MFO activity, suggesting a potential role in enhancing liver detoxification processes .

Case Study 2: Environmental Impact and Biodegradation

Research has demonstrated that this compound can be degraded by specific strains of bacteria and fungi. This biodegradation process not only reduces environmental toxicity but also converts the compound into less harmful metabolites. This property makes it a candidate for bioremediation strategies aimed at cleaning up contaminated sites .

Comparative Analysis with Similar Compounds

CompoundChlorination PositionBiological Activity
Diphenyl EtherNoneBaseline for comparison
4-Chlorodiphenyl EtherParaModerate enzyme inhibition
2,4-Dichlorodiphenyl EtherOrtho/ParaSignificant MFO induction
This compoundOrthoUnique reactivity; affects cell membranes

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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